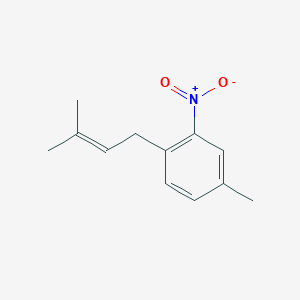
4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl group and a prenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene typically involves the nitration of a suitable precursor. One common method is the nitration of 4-Methyl-1-(3-methylbut-2-enyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in the presence of hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-Methyl-1-(3-methylbut-2-enyl)-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The prenyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular targets.
類似化合物との比較
Similar Compounds
4-Methyl-1-(3-methylbut-2-enyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-4-methylbenzene: Lacks the prenyl group, affecting its lipophilicity and biological activity.
4-Methyl-1-(3-methylbut-2-enyl)-2-aminobenzene: The amino group makes it more reactive in nucleophilic substitution reactions.
Uniqueness
4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene is unique due to the presence of both the nitro and prenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
421571-78-0 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
4-methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H15NO2/c1-9(2)4-6-11-7-5-10(3)8-12(11)13(14)15/h4-5,7-8H,6H2,1-3H3 |
InChIキー |
HBHAADOTYLMJKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC=C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
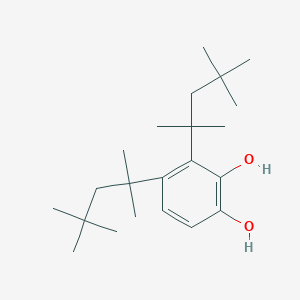
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)

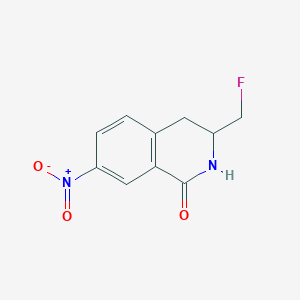
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

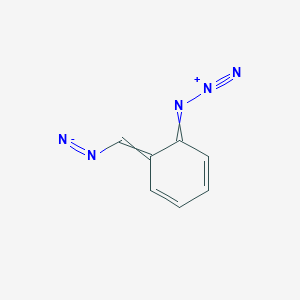
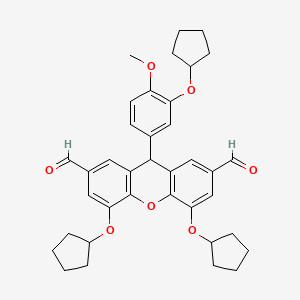

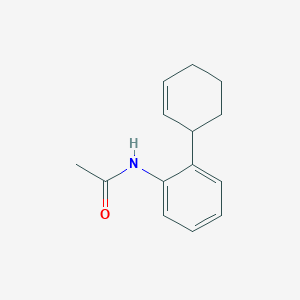

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
